

Thenylchlor CAS number 96491-05-3 properties

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Compound of Interest

Compound Name: *Thenylchlor*

Cat. No.: *B1200005*

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An In-depth Technical Guide to **Thenylchlor** (CAS 96491-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor, identified by CAS number 96491-05-3, is a chloroacetamide herbicide.^{[1][2]} Its chemical structure, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide, features a thienyl group that is significant to its biological activity.^{[3][4]} Primarily developed for agricultural use, **Thenylchlor** is effective in controlling a range of annual and perennial weeds in crops such as paddy fields.^[3] Its mode of action involves the disruption of very-long-chain fatty acid synthesis, a critical process for plant growth.^{[5][6]} Beyond its herbicidal properties, some studies have indicated potential antimicrobial activities against various protozoan and fungal pathogens.^[3] This guide provides a comprehensive overview of the known properties, mechanism of action, and relevant experimental methodologies for **Thenylchlor**.

Physicochemical Properties

The fundamental chemical and physical properties of **Thenylchlor** are summarized below. This data is essential for understanding its environmental fate, solubility, and formulation characteristics.

Property	Value	Source(s)
IUPAC Name	2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide	[4][7]
CAS Number	96491-05-3	[1][7]
Molecular Formula	C ₁₆ H ₁₈ ClNO ₂ S	[1][8]
Molecular Weight	323.84 g/mol	[9][10]
Appearance	White to yellowish-brown crystalline powder	[11]
Melting Point	72 - 80 °C	[11]
Boiling Point	173 - 175 °C (at 0.5 mmHg)	[11]
Water Solubility	log ₁₀ WS = -4.66 (approx. 2.19 x 10 ⁻⁵ mol/L)	[9]
Octanol/Water Partition Coeff.	logP = 4.146	[9]
Vapor Pressure	2.10 x 10 ⁻⁷ mmHg	[3]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C)N(CC2=C(C(=CS2)OC)C(=O)CCl</chem>	[4][12]
InChIKey	KDWQYMVPYJGPHS-UHFFFAOYSA-N	[4][8]

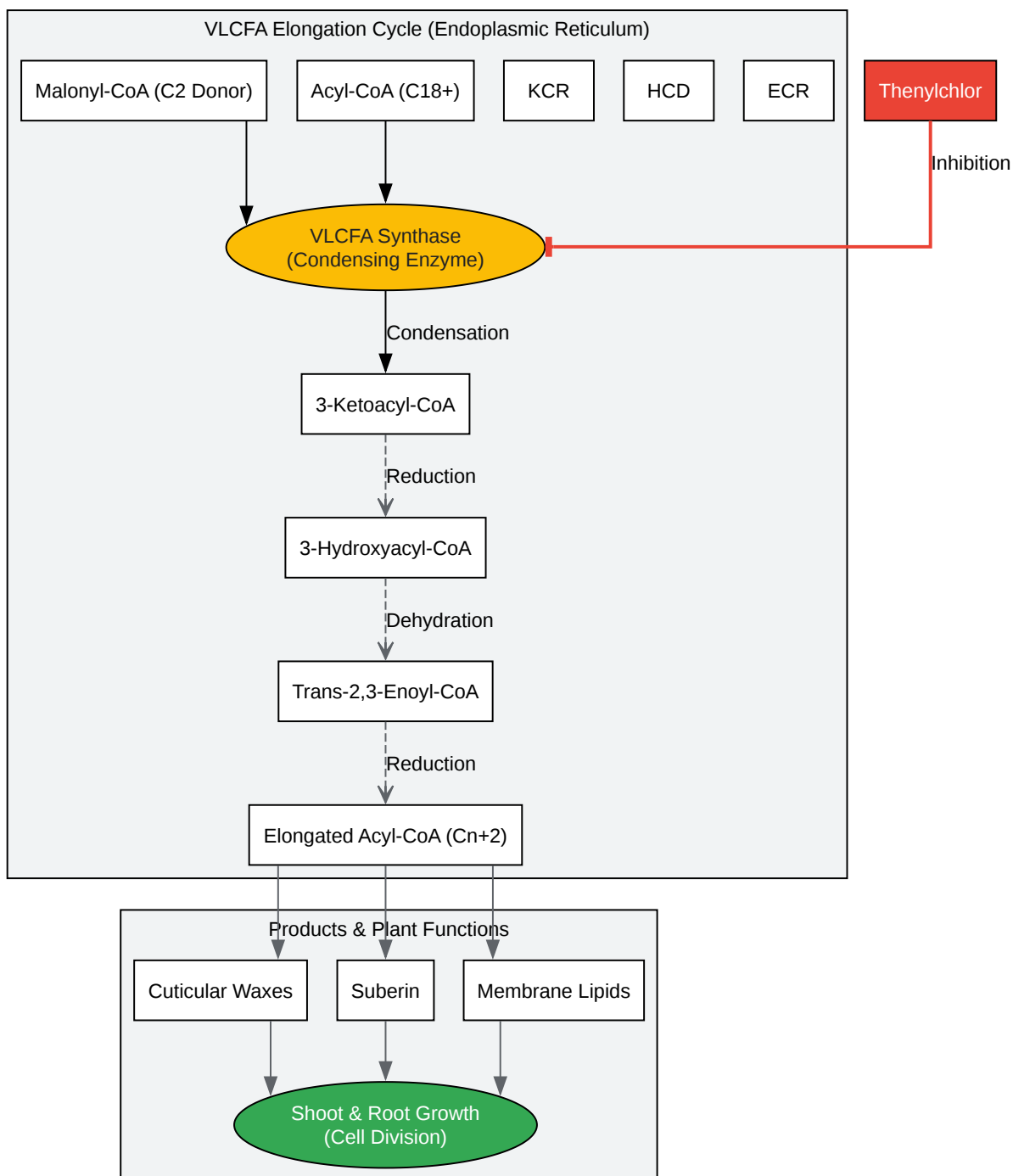
Biological Activity and Mechanism of Action

Herbicidal Activity

Thenylchlor's primary biological function is as a pre-emergent herbicide.[6] It belongs to the WSSA Group 15 (HRAC Group K3), which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[6]

Mechanism of Action: The synthesis of VLCFAs (fatty acids with more than 18 carbons) is a critical process in plants, required for the formation of cuticular waxes, suberin, and

components of cellular membranes.[9][13] This synthesis occurs via a multi-enzyme elongase complex located in the endoplasmic reticulum.[5][9] **Thenylchlor**, like other chloroacetamide herbicides, specifically inhibits the first and rate-limiting step of this process, which is catalyzed by VLCFA synthase (also known as a condensing enzyme or elongase).[5][14] By inhibiting this enzyme, **Thenylchlor** prevents the elongation of C18 fatty acids, leading to a depletion of VLCFAs.[5] This disruption halts cell division and shoot development, ultimately preventing susceptible weeds from emerging from the soil.[6][9]



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Caption: Mechanism of Action of **Thienylchlor** on VLCFA Synthesis.

Antimicrobial Activity

While primarily a herbicide, **Thenylchlor** has demonstrated activity against a selection of protozoan and fungal pathogens.[3] Research has noted its effectiveness against *Entamoeba histolytica*, *Trichomonas vaginalis*, and *Candida albicans*. [3] The precise mechanism of action for its antimicrobial effects has not been fully elucidated in the available literature.

Target Organism	Activity Noted	Source(s)
<i>Entamoeba histolytica</i>	Effective eradication from intestinal tract suggested	[3]
<i>Trichomonas vaginalis</i>	Potential for treatment shown in in vitro studies	[3]
<i>Candida albicans</i>	Antifungal activity demonstrated	[3]

Note: Specific quantitative data such as IC50 or MIC values are not readily available in the cited public literature.

Experimental Protocols

The following sections outline generalized protocols for the synthesis and analysis of **Thenylchlor** based on established methodologies for chloroacetamide compounds.

Synthesis Protocol: Classical Chloroacetylation

This method involves a two-step process: the initial formation of a chloroacetamide intermediate followed by alkylation to yield the final **Thenylchlor** product.[3]

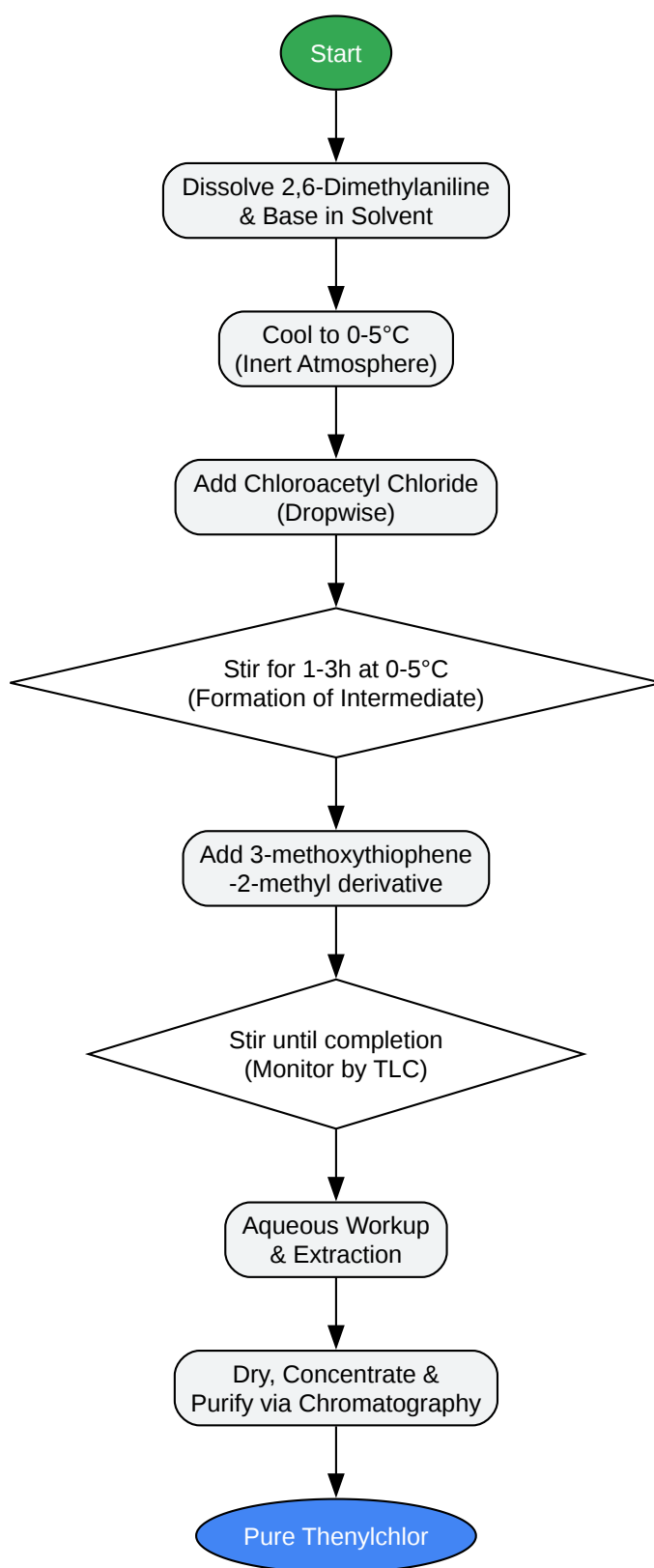
Materials and Reagents:

- 2,6-Dimethylaniline
- Chloroacetyl chloride
- 3-methoxythiophene-2-methyl derivative (e.g., 2-(chloromethyl)-3-methoxythiophene)

- An appropriate organic solvent (e.g., Dichloromethane, Toluene)
- A non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for organic synthesis
- Cooling bath (ice/water or cryocooler)

Procedure:

- Step 1: Chloroacetylation. a. Dissolve 2,6-dimethylaniline in the chosen organic solvent within a three-neck flask under an inert atmosphere. b. Cool the reaction vessel to 0-5°C using a cooling bath.[3] c. Add the base (e.g., Triethylamine) to the solution. d. Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature between 0-5°C to control the exothermic reaction and prevent side products.[3] e. Allow the reaction to stir at this temperature for a specified time (typically 1-3 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC). f. Upon completion, the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide is formed. This intermediate may be isolated or used directly in the next step.
- Step 2: Alkylation. a. To the reaction mixture containing the intermediate, add the 3-methoxythiophene-2-methyl derivative. b. The reaction may require warming to room temperature or gentle heating to proceed. Monitor the reaction progress by TLC. c. Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of ammonium chloride. d. Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the solvent in vacuo using a rotary evaporator to yield the crude **Thenylchlor** product.
- Purification: a. The crude product can be purified using flash column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient.



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Caption: Generalized workflow for the synthesis of **Thenylchlor**.

Analytical Protocol: Determination in Environmental Samples

The analysis of **Thenylchlor** residues in matrices like soil, water, or agricultural products typically involves sample extraction, cleanup, and instrumental analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

4.2.1 Sample Preparation: Generalized QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.^[15]

Materials and Reagents:

- Homogenized sample (e.g., 10-15 g of soil or crop)
- Water (for dry samples)
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl) or Sodium Acetate
- Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)
- Centrifuge and tubes

Procedure:

- Extraction: a. Weigh a homogenized sample into a 50 mL centrifuge tube. b. Add water (if the sample is dry) and vortex. c. Add Acetonitrile and shake vigorously for 1 minute. d. Add the appropriate QuEChERS salt packet (e.g., MgSO_4 and NaCl) and shake again for 1 minute. e. Centrifuge the tube at high speed (e.g., >3000 g) for 5 minutes. The top layer is the acetonitrile extract containing **Thenylchlor**.
- Cleanup (Dispersive SPE): a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO_4 and other sorbents (like PSA to remove organic acids and

C18 to remove nonpolar interferences). b. Vortex for 30 seconds. c. Centrifuge for 5 minutes. d. The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. It may be filtered through a 0.22 μm filter prior to injection.

4.2.2 Instrumental Analysis: GC-MS/MS

GC-MS is suitable for analyzing thermally stable and volatile compounds like **Thenylchlor**.

Typical Parameters:

- GC System: Agilent 7890 or equivalent.
- Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 μm .[\[16\]](#)
- Injection: Splitless mode, 1 μL injection volume, Inlet Temp: 250-280°C.[\[16\]](#)
- Carrier Gas: Helium, constant flow (e.g., 1.0-1.2 mL/min).
- Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 min, ramp at 10-25°C/min to a final temperature of ~300°C, and hold.
- MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series).
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor ions and product ions would need to be determined by analyzing a pure standard of **Thenylchlor**.

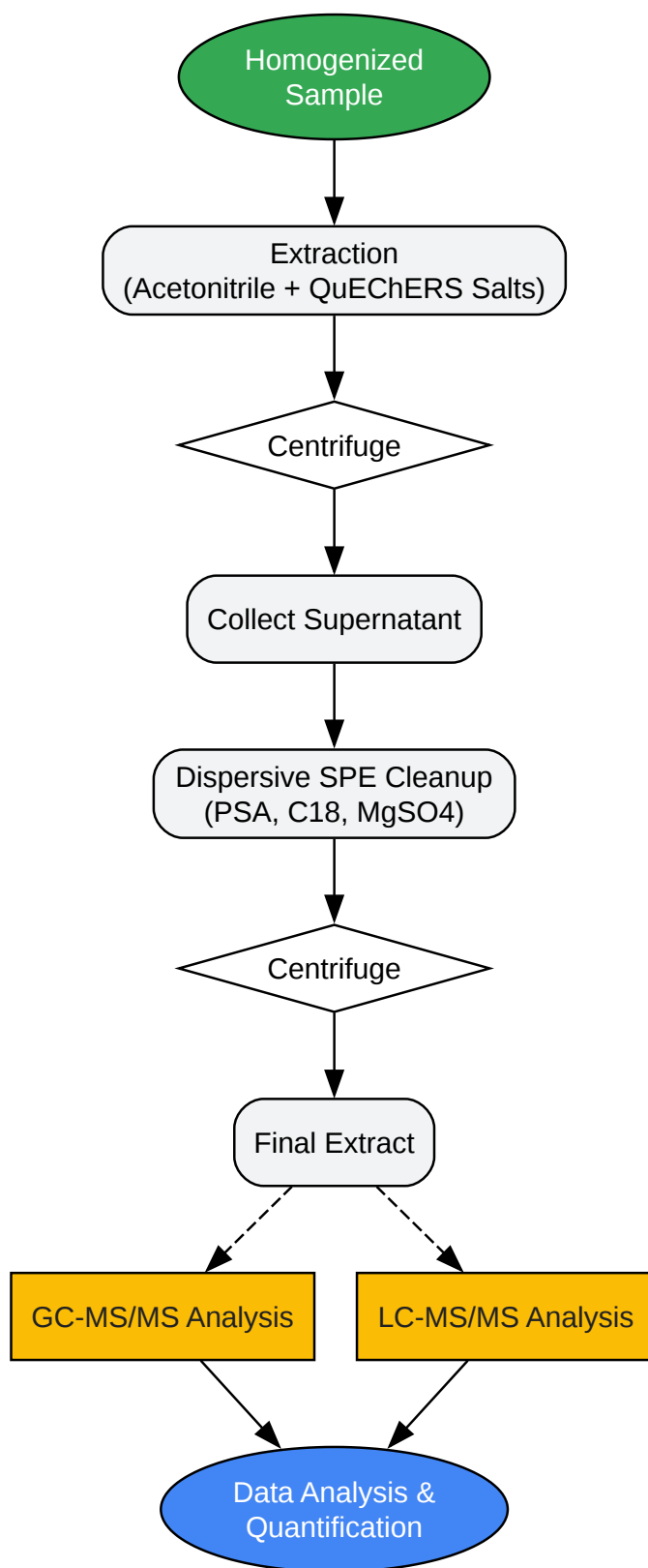
4.2.3 Instrumental Analysis: LC-MS/MS

LC-MS/MS is ideal for a broader range of pesticides and can offer high sensitivity.

Typical Parameters:

- LC System: Agilent 1290 Infinity II or equivalent.[\[17\]](#)

- Column: Reversed-phase C18 column (e.g., Kinetex, Zorbax), ~2.1 x 100 mm, <3 µm particle size.[\[18\]](#)
- Mobile Phase A: Water with 0.1% formic acid and/or 5-10 mM ammonium formate.[\[18\]](#)
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A time-programmed gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B).
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
- MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series).[\[17\]](#)
- Ionization: Electrospray Ionization, Positive Mode (ESI+).[\[18\]](#)
- Acquisition Mode: MRM, with precursor/product ion transitions optimized for **Thenylchlor**.



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Caption: Generalized workflow for pesticide residue analysis.

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